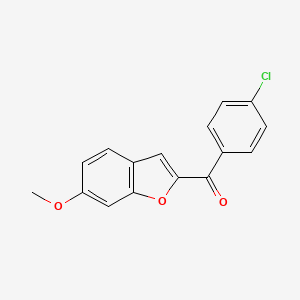
5-Fluoro-N,N-dimethyltryptamine
Overview
Description
5-Fluoro-N,N-dimethyltryptamine is a synthetic tryptamine derivative. It is structurally related to other tryptamines such as 5-bromo-N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine . This compound is known for its psychoactive properties and has been studied for its potential effects on serotonin receptors in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N,N-dimethyltryptamine typically involves the fluorination of N,N-dimethyltryptamine. One common method is the Fischer indole synthesis, which involves the reaction of an aryl hydrazine with an aldehyde or ketone to form the indole ring . The fluorination step can be achieved using various fluorinating agents under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Fischer indole synthesis and fluorination steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N,N-dimethyltryptamine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of the corresponding indole derivatives.
Substitution: Formation of various substituted tryptamines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
5-Fluoro-N,N-dimethyltryptamine exerts its effects primarily through agonism at serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, including 5-HT2A and 5-HT1A . This interaction leads to altered neurotransmission and changes in perception, mood, and cognition .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N,N-dimethyltryptamine
- 5-Methoxy-N,N-dimethyltryptamine
- 6-Fluoro-N,N-dimethyltryptamine
- 4-Fluoro-5-methoxy-N,N-dimethyltryptamine
Uniqueness
5-Fluoro-N,N-dimethyltryptamine is unique due to its specific fluorination at the 5-position of the indole ring. This modification can influence its binding affinity and activity at serotonin receptors, potentially altering its psychoactive effects compared to other tryptamines .
Properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYDWQABVPBLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376407 | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22120-36-1 | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-DMT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P3LCN6RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


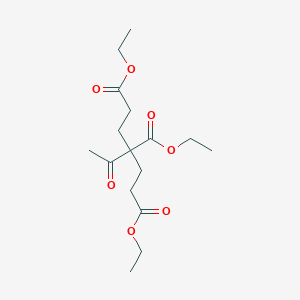

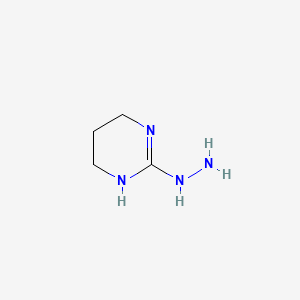
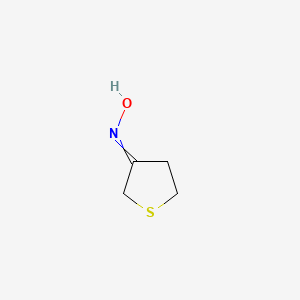
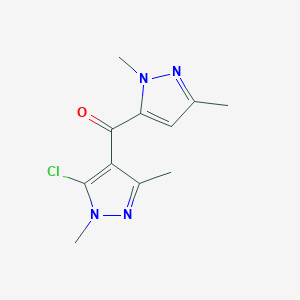
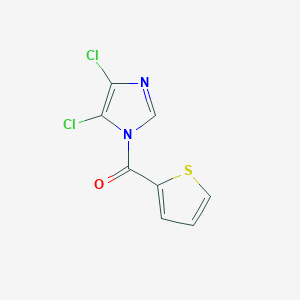
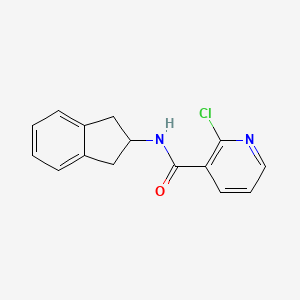
![Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate](/img/structure/B1621456.png)
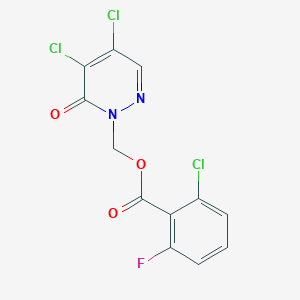
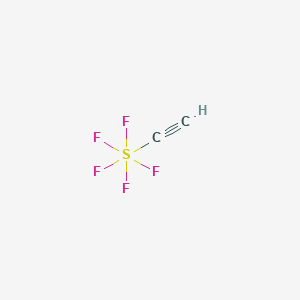
![4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1621464.png)
![5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane](/img/structure/B1621467.png)
